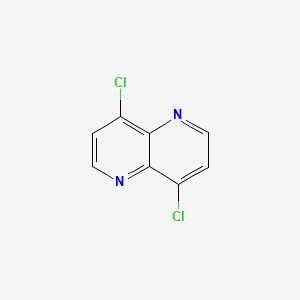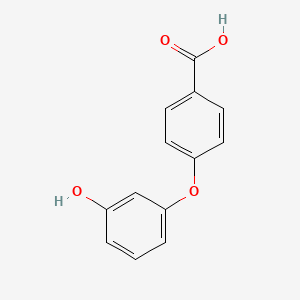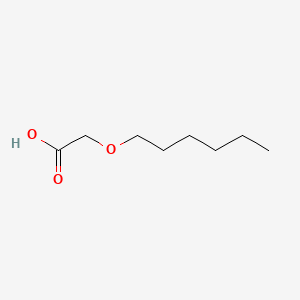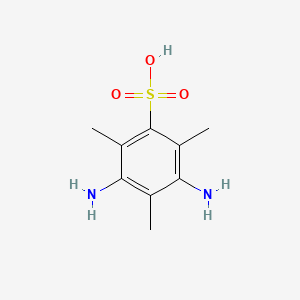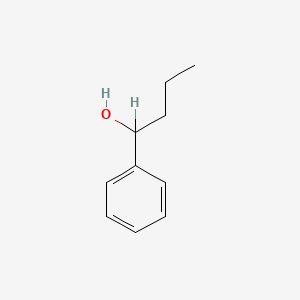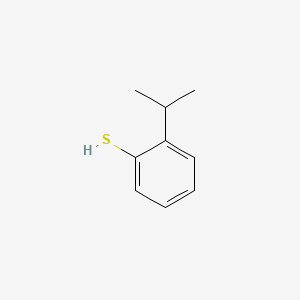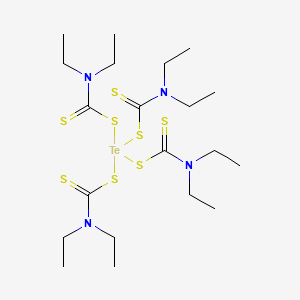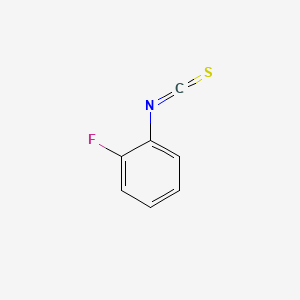
2-Fluorophenyl isothiocyanate
Descripción general
Descripción
2-Fluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H4FNS . It has a molecular weight of 153.177 . It is the main component of essential oil from Rhododendron thymifolium Maxim .
Synthesis Analysis
Isothiocyanates, including 2-Fluorophenyl isothiocyanate, can be synthesized from amines using various methods . One common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done as a one-pot process or a two-step approach .Molecular Structure Analysis
The molecular structure of 2-Fluorophenyl isothiocyanate has been investigated by microwave spectroscopy and nuclear magnetic resonance spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Fluorophenyl isothiocyanate can undergo various chemical reactions. For instance, it has been used in the synthesis of acylthiosemicarbazides .Physical And Chemical Properties Analysis
2-Fluorophenyl isothiocyanate is a liquid at room temperature . It has a refractive index of 1.6254 (lit.) and a density of 1.248 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Chemistry and Fluorescent Dyes
- Fluorescent Dye Synthesis : A study by Frath et al. (2012) reported the conversion of a Boranil fluorophore with a nitro-phenyl group into various derivatives, including an isothiocyanate intermediate. This derivative was used in a labeling experiment with Bovine Serum Albumin (BSA), exhibiting strong luminescence, highlighting its potential in dye synthesis (Frath et al., 2012).
Antimicrobial and Antifungal Applications
- Anti Plant Pathogen Activity : Tang et al. (2018) synthesized a series of p-aromatic isothiocyanates, including p-fluorophenyl isothiocyanate, and tested their activity against plant pathogenic fungi and bacteria. The study found some compounds exhibited promising antimicrobial activity, which could serve as an alternative to traditional synthetic fungicides (Tang et al., 2018).
Materials Science and Liquid Crystals
- Mesomorphic Properties in Liquid Crystals : Das et al. (2012) investigated fluoro-substituted alkyl terphenyl isothiocyanates, analyzing their physical properties like birefringence and dielectric permittivity. These compounds, including fluorophenyl derivatives, showed potential for infrared applications due to their high birefringence and low rotational viscosity (Das et al., 2012).
Medical Imaging and Surgery
- Fluorescein-Guided Surgery : A study by Catapano et al. (2017) explored the use of fluorescein isothiocyanate (FL) in neuro-oncology for controlling tumor resection margins. This study demonstrated FL-guided surgery's safety, feasibility, and potential for improving gross total resection rates in high-grade glioma surgeries (Catapano et al., 2017).
Bioconjugation and Labeling
- Bioconjugation with Proteins : Research by Fredy et al. (2019) introduced a method for in situ formation of isothiocyanate conjugates from water-soluble and stable glucosinolate precursors for fluorescence labeling. This biocompatible approach was applied to label a plasmatic protein and for fluorescence imaging of living cells (Fredy et al., 2019).
Safety and Hazards
2-Fluorophenyl isothiocyanate is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Mecanismo De Acción
Target of Action
Isothiocyanates, a class of compounds to which 2-fluorophenyl isothiocyanate belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in cancer-related pathways .
Mode of Action
Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome p450 enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, and induction of apoptosis .
Biochemical Pathways
Isothiocyanates, including 2-Fluorophenyl isothiocyanate, can affect various biochemical pathways. They are known to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Result of Action
Isothiocyanates are known to have anti-cancer properties, suggesting that they may induce apoptosis, inhibit cell proliferation, and modulate cell cycle regulators .
Propiedades
IUPAC Name |
1-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDRIUTLPDSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068153 | |
| Record name | o-Fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38985-64-7 | |
| Record name | 2-Fluorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038985647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorophenyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-2-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-fluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluorophenyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW4HDJ46T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key reactions that 2-Fluorophenyl isothiocyanate undergoes to form heterocyclic compounds?
A1: 2-Fluorophenyl isothiocyanate serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems like benzothiazoles. One prominent reaction involves its interaction with carbanions. For instance, [] describes the reaction of 2-Fluorophenyl isothiocyanate with carbanions derived from alkoxy- and alkylsulfanylethenes. This reaction provides a convenient route to various compounds, including 2-propenethioamides, 1-methylsulfanyl-2-propen-1-imines, and importantly, benzothiazoles.
Q2: What makes 2-Fluorophenyl isothiocyanate particularly useful in synthesizing substituted benzothiazoles?
A2: As demonstrated in [], 2-Fluorophenyl isothiocyanate acts as a key starting material for synthesizing 2-substituted benzothiazoles. The fluorine atom at the 2-position of the phenyl ring plays a crucial role. Its presence allows for further modifications through nucleophilic aromatic substitution reactions, enabling the introduction of a variety of substituents at that position on the benzothiazole ring. This versatility makes 2-Fluorophenyl isothiocyanate a valuable reagent in synthesizing diverse benzothiazole derivatives, which hold significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


